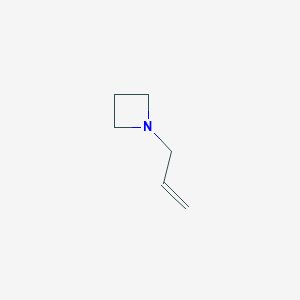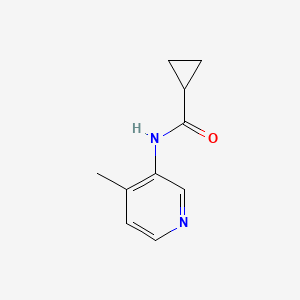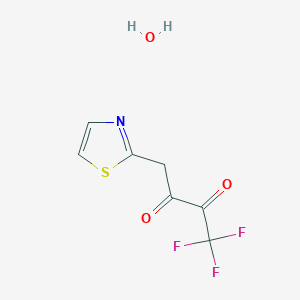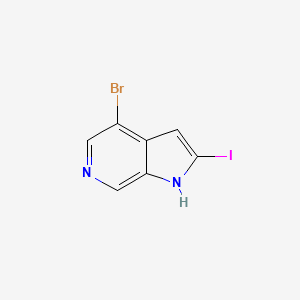![molecular formula C13H28O2SSn B12273609 Acetic acid,[(trimethylstannyl)thio]-, isooctyl ester (9CI)](/img/structure/B12273609.png)
Acetic acid,[(trimethylstannyl)thio]-, isooctyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [(trimethylstannyl)thio]-, isooctyl ester (9CI): is a chemical compound with the molecular formula C13H28O2SSn It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a [(trimethylstannyl)thio] group, and the esterification is done with isooctyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, [(trimethylstannyl)thio]-, isooctyl ester typically involves the reaction of acetic acid with [(trimethylstannyl)thio] and isooctyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes where acetic acid is reacted with [(trimethylstannyl)thio] and isooctyl alcohol in the presence of suitable catalysts. The reaction conditions are carefully monitored to achieve high efficiency and product quality. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the [(trimethylstannyl)thio] group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the [(trimethylstannyl)thio] group to thiols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isooctyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced esters.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the [(trimethylstannyl)thio] group.
- Acts as a precursor for the synthesis of other organotin compounds.
Biology:
- Investigated for its potential biological activity due to the presence of the organotin moiety.
Medicine:
- Potential applications in medicinal chemistry for the development of new drugs or therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [(trimethylstannyl)thio]-, isooctyl ester involves its interaction with molecular targets through the [(trimethylstannyl)thio] group. This group can participate in various chemical reactions, such as binding to proteins or enzymes, thereby modulating their activity. The pathways involved may include oxidative stress pathways, where the compound induces or inhibits oxidative reactions.
Comparison with Similar Compounds
Acetic acid, [(trimethylstannyl)thio]-: Similar structure but without the isooctyl ester group.
Thioacetic acid derivatives: Compounds with similar thioester functionality but different substituents.
Uniqueness:
- The presence of the isooctyl ester group in acetic acid, [(trimethylstannyl)thio]-, isooctyl ester imparts unique solubility and reactivity properties compared to other similar compounds.
- The trimethylstannyl group provides distinct chemical reactivity, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C13H28O2SSn |
|---|---|
Molecular Weight |
367.1 g/mol |
IUPAC Name |
2-(6-methylheptoxy)-2-oxoethanethiolate;trimethylstannanylium |
InChI |
InChI=1S/C10H20O2S.3CH3.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;;;;/h9,13H,3-8H2,1-2H3;3*1H3;/q;;;;+1/p-1 |
InChI Key |
OYLOJAUHESQAGW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCOC(=O)C[S-].C[Sn+](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-Dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B12273540.png)
![7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B12273547.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine](/img/structure/B12273563.png)
![N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273564.png)

![3-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12273572.png)



![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B12273589.png)
![N,N,4-trimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12273594.png)
![L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6](/img/structure/B12273600.png)
